molecular formula C5H2Br2N4 B8025316 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B8025316
M. Wt: 277.90 g/mol
InChI Key: BAJUHIQABQGBLO-UHFFFAOYSA-N
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Description

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C5H2Br2N4. It is characterized by the presence of two bromine atoms and a fused triazole-pyrazine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dibromopyrazine with hydrazine derivatives, followed by cyclization to form the triazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while cycloaddition reactions can produce complex heterocyclic compounds .

Scientific Research Applications

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves the inhibition of key enzymes or the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-[1,2,4]triazolo[1,5-a]pyrazine
  • 2,6-Difluoro-[1,2,4]triazolo[1,5-a]pyrazine
  • 2,6-Diiodo-[1,2,4]triazolo[1,5-a]pyrazine

Uniqueness

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .

Biological Activity

2,6-Dibromo-[1,2,4]triazolo[1,5-a]pyrazine is a heterocyclic compound recognized for its diverse biological activities. This article explores its biological mechanisms, therapeutic potentials, and relevant research findings based on various studies.

  • Molecular Formula : C5H2Br2N4
  • Molecular Weight : 277.9 g/mol
  • CAS Number : 944709-42-6

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:

  • Enzyme Inhibition : It has been identified as an inhibitor of Janus kinase 1 and 2 (JAK1 and JAK2), which are critical in the signaling pathways involved in immune response and inflammation. This inhibition suggests potential therapeutic applications in autoimmune diseases and certain cancers.
  • Cellular Effects : The compound influences cellular signaling pathways by modulating insulin signaling, enhancing insulin sensitivity, and promoting glucose uptake in cells. This effect has implications for metabolic disorders like diabetes.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer).
  • IC50 Values :
    • A549: 0.98 ± 0.08 µM
    • MCF-7: 1.05 ± 0.17 µM
    • HeLa: 1.28 ± 0.25 µM

These values indicate significant potency in inhibiting cancer cell proliferation .

Anti-inflammatory Activity

The compound's ability to inhibit JAK1 and JAK2 also positions it as a potential anti-inflammatory agent. By modulating immune responses, it could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies

  • Prodrug Development :
    A study focused on developing prodrugs for colon-restricted delivery using a triazolopyrazine scaffold demonstrated enhanced therapeutic indices for targeting gastrointestinal conditions. The prodrug exhibited significant accumulation in colonic tissues compared to systemic circulation, indicating a favorable pharmacokinetic profile for localized treatment .
  • Molecular Docking Studies :
    Molecular docking studies revealed that this compound could effectively bind to the active sites of key kinases involved in cancer signaling pathways. This binding affinity supports its role as a promising candidate for targeted cancer therapies .

Tables of Biological Activity

Activity Type Target Effect Reference
Enzyme InhibitionJAK1/JAK2Modulation of immune response
AntiproliferativeA549IC50 = 0.98 µM
AntiproliferativeMCF-7IC50 = 1.05 µM
AntiproliferativeHeLaIC50 = 1.28 µM

Properties

IUPAC Name

2,6-dibromo-[1,2,4]triazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2N4/c6-3-2-11-4(1-8-3)9-5(7)10-11/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAJUHIQABQGBLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NC(=NN21)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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